Cas no 53984-37-5 (2-(Methylthio)-5-(trifluoromethyl)benzonitrile)
2-(Methylthio)-5-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(methylsulfanyl)-5-(trifluoromethyl)benzonitrile
- 2-(Methylthio)-5-(trifluoromethyl)benzonitrile
- 2-Cyano-4-(trifluoromethyl)thioanisole
- 2-methylsulfanyl-5-(trifluoromethyl)benzonitrile
- Benzonitrile, 2-(methylthio)-5-(trifluoromethyl)-
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- Inchi: 1S/C9H6F3NS/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3
- InChI Key: UIIWWISETDERKY-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(C(F)(F)F)=CC=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- XLogP3: 3
- Topological Polar Surface Area: 49.1
2-(Methylthio)-5-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000379-5g |
2-Cyano-4-(trifluoromethyl)thioanisole |
53984-37-5 | 98% | 5g |
$870.21 | 2023-09-01 | |
| Alichem | A059000379-10g |
2-Cyano-4-(trifluoromethyl)thioanisole |
53984-37-5 | 98% | 10g |
$1034.44 | 2023-09-01 |
2-(Methylthio)-5-(trifluoromethyl)benzonitrile Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(Methylthio)-5-(trifluoromethyl)benzonitrile
Introduction to 2-(Methylthio)-5-(trifluoromethyl)benzonitrile (CAS No. 53984-37-5)
2-(Methylthio)-5-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 53984-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) and functional substituents that enhance its chemical reactivity and potential biological activity. The structural features of this molecule, particularly the combination of a methylthio (-SCH₃) group and a trifluoromethyl (-CF₃) group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The methylthio substituent introduces sulfur into the aromatic ring, which can influence electronic properties and participate in various chemical transformations. Sulfur-containing heterocycles are well-documented for their role in biological systems, often serving as key structural motifs in natural products and bioactive molecules. The trifluoromethyl group, on the other hand, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. Its electron-withdrawing nature enhances the overall rigidity and electron density distribution of the molecule, which can be critical for interactions with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of compounds like 2-(Methylthio)-5-(trifluoromethyl)benzonitrile. Molecular modeling studies suggest that this compound may exhibit favorable interactions with certain enzymes involved in metabolic pathways relevant to inflammation and cancer. The trifluoromethyl group, in particular, has been extensively studied for its ability to improve binding affinity to protein targets, making it a valuable feature in the design of small-molecule inhibitors.
In the realm of drug discovery, benzonitrile derivatives have shown promise as scaffolds for developing novel therapeutic agents. The nitrile group can be further functionalized through hydrolysis or reduction to introduce additional pharmacophores. For instance, researchers have explored derivatives of benzonitrile as precursors to kinase inhibitors, which are crucial in targeted cancer therapies. The presence of both sulfur and fluorine in 2-(Methylthio)-5-(trifluoromethyl)benzonitrile suggests potential applications in designing molecules that require multiple points of interaction with biological targets.
One area where this compound has shown particular interest is in the development of agrochemicals. Fluorinated benzonitriles have been investigated for their herbicidal and fungicidal properties due to their ability to disrupt essential metabolic pathways in pests. The methylthio group may contribute to soil stability and slow release properties, enhancing the environmental profile of potential formulations. Additionally, the structural rigidity provided by the trifluoromethyl group can improve resistance to degradation under various environmental conditions.
The synthesis of 2-(Methylthio)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions starting from commercially available aromatic precursors. Key steps often include halogenation followed by nucleophilic substitution with methylthiolate ions derived from sodium thiolactate or sodium methanethiolate. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using trifluoroacetic anhydride or other fluorinating agents under controlled conditions. These synthetic routes highlight the compound's utility as a building block for more complex molecules.
From a regulatory perspective, compounds like 2-(Methylthio)-5-(trifluoromethyl)benzonitrile must undergo rigorous safety evaluations before being considered for industrial or medical applications. While not classified as hazardous under standard definitions, proper handling protocols are essential due to potential reactivity with strong oxidizing agents or bases during synthesis and purification processes. Researchers must adhere to good laboratory practices (GLP) to ensure consistency and reproducibility in experimental outcomes.
The growing interest in fluorinated compounds stems from their unique physicochemical properties that can be leveraged to optimize drug-like characteristics. For example, fluorine atoms can enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly valuable for oral drugs where first-pass metabolism can significantly reduce bioavailability. Furthermore, fluorine's ability to influence electronic distributions can fine-tune binding interactions with biological targets.
In conclusion, 2-(Methylthio)-5-(trifluoromethyl)benzonitrile (CAS No. 53984-37-5) represents a fascinating example of how structural modifications can yield compounds with diverse potential applications. Its combination of sulfur and fluorine substituents positions it as a versatile intermediate for pharmaceuticals and agrochemicals alike. As research continues to uncover new synthetic methodologies and biological activities associated with benzonitrile derivatives, compounds like this one are likely to remain at the forefront of medicinal chemistry innovation.
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